molecular formula C17H19BrO3 B12775445 4-((4-Bromophenyl)hydroxymethyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one CAS No. 86560-18-1

4-((4-Bromophenyl)hydroxymethyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one

Cat. No.: B12775445
CAS No.: 86560-18-1
M. Wt: 351.2 g/mol
InChI Key: JUQGHCALPJHCNK-UHFFFAOYSA-N
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Description

4-((4-Bromophenyl)hydroxymethyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one is a synthetic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. The presence of the bromophenyl group and the spiro linkage imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Bromophenyl)hydroxymethyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-((4-Bromophenyl)hydroxymethyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a phenyl derivative.

    Substitution: Formation of azide or nitrile derivatives.

Scientific Research Applications

4-((4-Bromophenyl)hydroxymethyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4-Bromophenyl)hydroxymethyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:

Comparison with Similar Compounds

4-((4-Bromophenyl)hydroxymethyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific combination of the bromophenyl group and the spirocyclic core, which imparts distinct chemical and biological properties.

Properties

CAS No.

86560-18-1

Molecular Formula

C17H19BrO3

Molecular Weight

351.2 g/mol

IUPAC Name

4-[(4-bromophenyl)-hydroxymethyl]-3-methyl-1-oxaspiro[4.5]dec-3-en-2-one

InChI

InChI=1S/C17H19BrO3/c1-11-14(15(19)12-5-7-13(18)8-6-12)17(21-16(11)20)9-3-2-4-10-17/h5-8,15,19H,2-4,9-10H2,1H3

InChI Key

JUQGHCALPJHCNK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2(CCCCC2)OC1=O)C(C3=CC=C(C=C3)Br)O

Origin of Product

United States

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